methyl 4-(4-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-(4-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a 4-chlorophenyl group at position 4, a fluorine atom at position 6, and a methyl ester group at position 2. The 1,1-dioxide moiety indicates sulfone oxidation at the sulfur atom in the thiazine ring.
Key structural attributes:
- Molecular formula: Likely C₁₇H₁₂ClFNO₄S (based on analogs in and ).
- Functional groups: 4-chlorophenyl (electron-withdrawing), fluorine (enhances metabolic stability), and sulfone (polar, enhances solubility).
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO4S/c1-23-16(20)15-9-19(12-5-2-10(17)3-6-12)13-8-11(18)4-7-14(13)24(15,21)22/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFTUCAIMCFXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to act as inhibitors of cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby affecting cell cycle progression and inducing apoptosis.
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase. This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body.
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines. This suggests that the compound may have potential antitumor effects.
Biological Activity
Methyl 4-(4-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₁ClFNO₄S
- Molecular Weight : 343.4 g/mol
- IUPAC Name : methyl 4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carboxylate
- SMILES : COC(C1=CN(c(cc2)ccc2Cl)c(cc(cc2)F)c2S1(=O)=O)=O
Antimicrobial Activity
Recent studies indicate that benzothiazine derivatives exhibit notable antimicrobial properties. Compounds similar to methyl 4-(4-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine have shown efficacy against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism involves disruption of bacterial cell wall synthesis.
Antifungal Activity
Benzothiazine derivatives have demonstrated antifungal activity against species such as Aspergillus niger and Aspergillus fumigatus. These compounds can inhibit mycelial growth at concentrations as low as 10 μg/mL .
Anticancer Properties
Research has highlighted the potential of benzothiazine derivatives in cancer therapy. They exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory properties of these compounds have been explored, showing promise in reducing inflammation markers in vitro. This activity may be beneficial for conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Some studies suggest that benzothiazine derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. They may inhibit acetylcholinesterase activity, thus enhancing cholinergic transmission .
Case Studies
Synthesis Methods
The synthesis of methyl 4-(4-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate typically involves:
- Formation of the Benzothiazine Core : This is achieved through cyclization reactions involving appropriate precursors like 2-aminobenzenethiol.
- Substitution Reactions : The introduction of the chlorophenyl and fluorine groups is performed via electrophilic aromatic substitution methods.
- Carboxylate Formation : The carboxylate group is introduced using carboxylic acid derivatives under controlled reaction conditions.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a chemical compound with potential applications in scientific research, particularly in the development of new therapeutic agents. Its molecular formula is C₁₆H₁₁ClFNO₄S and its molecular weight is 367.78.
Biological Activities
This compound is a compound of interest in medicinal chemistry because of its various biological activities [1, 5].
- Antimicrobial Activity: Benzothiazine derivatives have demonstrated antimicrobial properties against bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis.
- Antifungal Activity: Benzothiazine derivatives exhibit antifungal activity against species such as Aspergillus niger and Aspergillus fumigatus, inhibiting mycelial growth.
- Anticancer Properties: Benzothiazine derivatives exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Similar thiazole ring structure compounds act as inhibitors of cdk2, a protein kinase involved in cell cycle regulation.
- Anti-inflammatory Effects: These compounds reduce inflammation markers in vitro, showing promise for treating arthritis and other inflammatory diseases.
- Neuroprotective Effects: Benzothiazine derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase activity and enhancing cholinergic transmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,4-benzothiazine-1,1-dioxides, which exhibit structural variations in substituents at positions 4, 6, and 2. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
*Calculated using average atomic masses.
Key Findings :
Fluorine at position 6 (shared with ’s compound) may confer metabolic stability, as seen in fluorinated pharmaceuticals .
Solubility and Lipophilicity: The sulfone moiety in all analogs increases polarity, but substituents like bromine () or dimethylphenyl () counterbalance this by enhancing lipophilicity .
Synthetic Accessibility :
- Analogs in and were synthesized via similar routes (e.g., Suzuki coupling for aryl groups), implying feasible scalability for the target compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 4-(4-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?
- Methodological Answer : A typical synthesis involves nucleophilic substitution and cyclization. For example, a derivative was synthesized by refluxing methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with ethyl iodide and anhydrous potassium carbonate in acetonitrile for 7 hours. The product is purified via solvent evaporation and recrystallization, yielding ~77.8% . Adjust substituents (e.g., 4-chlorophenyl, fluorine) by modifying starting reagents.
Q. How is X-ray crystallography applied to confirm the structure of benzothiazine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves molecular conformation. For example, the thiazine ring in a related compound adopts a distorted half-chair conformation, with intermolecular interactions (C–H⋯S/O and π-π stacking) stabilizing the lattice. Data collection at low temperature (e.g., 173 K) and refinement with riding H-atom models ensure accuracy .
Q. What analytical techniques are used to assess purity and identify related impurities?
- Methodological Answer : HPLC with UV detection (e.g., 350 nm) and relative retention times (RRT) differentiate impurities. For example, related benzothiazines are analyzed using a C18 column, with response factors (0.5–1.9) and detection limits (0.1–1.0% w/w) established via spiked samples .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for benzothiazine derivatives with anti-inflammatory potential?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., halogenation at C6, aromatic groups at C4) and evaluate biological activity (e.g., COX-2 inhibition). Compare crystallographic data (e.g., bond lengths, dihedral angles) with activity profiles to identify pharmacophores. For instance, bulky substituents at C4 may enhance receptor binding .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for benzothiazine derivatives?
- Methodological Answer : Cross-validate NMR/IR data with computational models (e.g., DFT-optimized geometries). If discrepancies arise (e.g., unexpected NOE correlations vs. crystal packing), consider dynamic effects (e.g., conformational flexibility in solution) or hydrogen bonding differences. Use ORTEP-3 for graphical visualization of crystal structures to clarify spatial arrangements .
Q. How can environmental fate studies be designed for this compound?
- Methodological Answer : Follow frameworks like INCHEMBIOL:
- Phase 1 : Determine physicochemical properties (logP, hydrolysis rate) via OECD guidelines.
- Phase 2 : Assess biodegradation (e.g., OECD 301F) and photolysis in simulated sunlight.
- Phase 3 : Model bioaccumulation potential using EPI Suite™ and validate with LC-MS/MS assays in aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
